Cyclopentyl 2-(4-fluorophenyl)ethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone is a chemical compound with the molecular formula C14H17FO . It has a molecular weight of 220.29 . This compound has garnered significant attention in the scientific community due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17FO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Scientific Research Applications
Cyclization and Synthesis of Quinolins
- Cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives leads to the selective formation of quinolin-8-ols and tetrahydroquinolin-8-ols, which are useful in synthesizing complex organic compounds. The process involves single electron transfer and the generation of alkylideneaminyl radical intermediates (Uchiyama et al., 1998).
Synthesis of Novel Ketamine Derivatives
- A study on the development of ketamine derivatives reports the synthesis of a novel fluoroderivative of ketamine, showing the potential for new medicinal applications. The synthesis process includes reactions with Grignard reagents and bromination, demonstrating the versatility of such compounds (Moghimi et al., 2014).
Neuroleptic Activity Exploration
- Research on butyrophenone analogs, partially including a cyclopentane ring, explores the potential neuroleptic activity of trans-(2-aminomethyl)cyclopentyl aryl ketones. This highlights the relevance of these compounds in the development of new neuroleptic drugs (Caamaño et al., 1987).
Chemical Precursor Identification
- Identification of a suspected chemical precursor of 2-fluorodeschloroketamine, a derivative of ketamine, demonstrates the use of cyclopentyl 2-(4-fluorophenyl)ethyl ketone in forensic and analytical chemistry. This research aids in the understanding of chemical decomposition pathways and supports legal and safety evaluations (Luo et al., 2022).
Synthesis of Potential Protein Kinase Inhibitors
- The synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene from cyclopentanone, aimed at investigating the role of pyridyl-substituted heterocycles as potential p38 mitogen-activated protein kinase inhibitors, exemplifies the application of these compounds in medicinal chemistry (Thaher et al., 2008).
Semiconductor Surface Reactions
- A study on the reaction of unsaturated ketones on semiconductor surfaces provides insights into the selectivity and competition of organic reactions in technological applications. This research is significant for semiconductor manufacturing and material science (Wang et al., 2002).
Asymmetric Synthesis Applications
- The reaction tuning of cyclopentyl organometallic reagents with aliphatic ketones showcases the application in asymmetric synthesis of important medicinal compounds. This highlights the role of such compounds in developing new pharmaceuticals (Roy et al., 2009).
Synthesis and Properties of Polymers
- Research on the synthesis of high molecular weight polyaryletherketones, using compounds like bis-4-halogenophenyl ketones, demonstrates the relevance in polymer science, particularly in creating materials with desirable physical properties (Attwood et al., 1981).
Properties
IUPAC Name |
1-cyclopentyl-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTURTFKEGXQUII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644608 |
Source
|
Record name | 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-90-6 |
Source
|
Record name | 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.